1-Boc-4-(Cbz-amino)-3-pyrrolidinone
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Overview
Description
1-Boc-4-(Cbz-amino)-3-pyrrolidinone is an organic compound used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds . It is a derivative of the naturally occurring amino acid, piperidine, and contains a carbobenzoxy (Cbz) group .
Synthesis Analysis
This compound is used in the synthesis of complex molecules such as 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives. It demonstrates its utility in creating templates for targeting GPCR (G protein-coupled receptor) targets.Molecular Structure Analysis
The molecular formula of 1-Boc-4-(Cbz-amino)-3-pyrrolidinone is C18H26N2O4 . Its IUPAC name is tert-butyl 4-{[(benzyloxy)carbonyl]amino}-1-piperidinecarboxylate .Chemical Reactions Analysis
1-Boc-4-(Cbz-amino)-3-pyrrolidinone is used to create orthogonally N-protected (Boc and Cbz) 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines. This demonstrates its versatility in creating diverse chemical structures for various applications.Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.42 . It has a boiling point of 471.6°C at 760 mmHg . The compound is solid at room temperature .Scientific Research Applications
Synthesis of Orthogonally Protected Compounds : Orthogonally N-protected (Boc and Cbz) compounds like 1-Boc-4-(Cbz-amino)-3-pyrrolidinone are versatile building blocks for the synthesis of substituted aminopiperidines, which have high potential for biological activity. A straightforward synthesis method starting with simple materials like pyridine and benzyl chloride has been developed, highlighting the compound's utility in creating biologically active compounds (Schramm et al., 2009).
Peptide Synthesis Applications : The compound plays a significant role in the synthesis of peptide bonds. Its stability and ability to react without producing side products other than CO2 during condensation reactions make it a valuable component in both solid-phase and solution-phase peptide synthesis (Fuller et al., 1996).
Combinatorial Chemistry : It serves as a scaffold for combinatorial chemistry. The synthesis of triazolyl-substituted 3-aminopiperidines from a piperidine building block, involving nucleophilic ring opening and copper-catalyzed cycloaddition, underscores the compound's versatility in creating new chemical entities for potential pharmacological screening (Schramm et al., 2010).
Synthesis of Chiral Derivatives : The compound is used in the synthesis of enantiopure pyrrolidine derivatives containing a β-amino acid moiety, demonstrating its utility in producing chiral compounds. This process involves coupling N-Boc-protected β-amino acid derivatives with bulky amines, followed by N-deprotection (Vega‐Peñaloza et al., 2013).
Mechanism of Action
While the exact mechanism of action remains to be characterized, there’s research exploring its effects on binge-eating behavior and anxiety in rats. This suggests that 1-Boc-4-(Cbz-amino)-3-pyrrolidinone or its derivatives might have potential therapeutic applications.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-oxo-4-(phenylmethoxycarbonylamino)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-9-13(14(20)10-19)18-15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZYWTOZMAUABX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(Cbz-amino)-3-pyrrolidinone |
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